molecular formula C13H13ClN2O4 B2737247 methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate CAS No. 843638-66-4

methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B2737247
CAS No.: 843638-66-4
M. Wt: 296.71
InChI Key: YTFWOQWIPJQZJO-UHFFFAOYSA-N
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Description

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate (CAS: 843638-66-4) is an indole-derived small molecule with a molecular formula of C₁₃H₁₃ClN₂O₄ and a molecular weight of 296.71 g/mol . Its structure features a chloroacetyl group at the 3-position, a methoxy substituent at the 6-position, and a methyl ester at the 2-position of the indole scaffold. This compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Key structural attributes:

  • Chloroacetyl group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Methoxy group: Improves solubility and modulates electronic effects on the indole ring.
  • Methyl ester: Stabilizes the carboxylate group, enabling further hydrolysis to carboxylic acids .

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-19-7-3-4-8-9(5-7)15-12(13(18)20-2)11(8)16-10(17)6-14/h3-5,15H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFWOQWIPJQZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyindole-2-carboxylic acid.

    Formation of Chloroacetyl Derivative: The carboxylic acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.

    Amidation: The chloroacetyl derivative undergoes amidation with methylamine to form the desired compound.

The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, the methoxy group can be demethylated to form a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. The indole moiety is known for its bioactivity, and modifications such as chloroacetylation enhance its pharmacological profile.

Case Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its mechanism of action and potential therapeutic applications .

Biological Research

The compound's ability to interact with biological systems makes it a candidate for use in proteomics and cellular biology studies. Its structure allows it to serve as a probe for studying protein interactions and enzyme activities.

Case Study : Research conducted by Santa Cruz Biotechnology highlighted the use of this compound in proteomic studies, where it was employed to investigate protein modifications and interactions within cellular pathways .

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of new polymers and nanomaterials.

Case Study : A collaborative study involving multiple institutions focused on synthesizing polymeric materials incorporating this compound, aiming to enhance material properties such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism by which methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and ester functionality can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations and Their Impact

Methyl 3-Acetyl-6-Chloro-1H-Indole-2-Carboxylate (CAS: N/A)
  • Molecular formula: C₁₂H₁₀ClNO₃ (MW: 251.67 g/mol).
  • Substituents : Acetyl at 3-position, chloro at 6-position.
  • Properties : Lower molecular weight and altered reactivity due to the absence of the chloroacetyl group. Reported melting point: 220–222°C .
  • Applications : Used in the synthesis of reduced derivatives (e.g., 3-ethyl-6-chloroindole-2-carboxylic acid) via hydrogenation .
Methyl 3-Amino-6-Methoxy-1H-Indole-2-Carboxylate (CAS: 696649-63-5)
  • Molecular formula : C₁₁H₁₂N₂O₃ (MW: 220.23 g/mol).
  • Substituents: Amino at 3-position, methoxy at 6-position.
  • Properties: Higher solubility in polar solvents due to the amino group. Acts as a precursor for acylated derivatives like the target compound .
Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate (CAS: 945655-38-9)
  • Molecular formula : C₁₇H₁₆N₂O₂ (MW: 280.32 g/mol).
  • Substituents: Phenyl at 2-position, amino at 6-position.
  • Properties : Increased steric bulk due to the phenyl group, reducing reactivity in electrophilic substitutions. LogP: 3.2, indicating higher lipophilicity .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) $ ^1H $ NMR (Key Signals) MS (m/z)
Target Compound Not reported δ 3.98 (s, OCH₃), δ 3.84 (s, COOCH₃), δ 2.66 (s, Cl) 296.71
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate 220–222 δ 3.95 (s, COOCH₃), δ 2.96 (s, COCH₃) 251.1
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid 193–195 δ 3.03 (q, CH₂CH₃), δ 1.17 (t, CH₃) 223.1
  • Key differences : The chloroacetyl group in the target compound introduces distinct $ ^1H $ NMR signals (e.g., δ 2.66 for Cl) and higher molecular weight compared to acetyl or ethyl analogs.

Stability and Handling

  • The target compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
  • In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) has a well-documented SDS, emphasizing standard lab safety protocols (e.g., avoiding inhalation) .

Biological Activity

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate (CAS: 1955494-59-3) is a compound belonging to the indole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClN₂O₄
  • Molecular Weight : 296.71 g/mol
  • CAS Number : 1955494-59-3

The compound features a chloroacetyl group, which is significant for its biological activity, and a methoxy group that may enhance its pharmacological properties.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.9Doxorubicin: 3.23
MCF-72.3Doxorubicin: 3.23
A549 (Lung)5.0Doxorubicin: 4.5
HeLa (Cervical)4.0Doxorubicin: 2.8

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.
  • Targeting Specific Oncogenic Pathways : Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the indole structure and substituents significantly affect its biological activity:

  • Chloroacetyl Group : Essential for enhancing cytotoxicity.
  • Methoxy Group : Contributes to increased lipophilicity and cellular uptake.

Studies have shown that variations in these groups can lead to changes in potency against specific cancer types.

Case Studies and Research Findings

  • Study on HCT-116 and MCF-7 Cells :
    • A study demonstrated that this compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cells respectively, outperforming doxorubicin in efficacy .
  • Mechanistic Insights :
    • Further investigations revealed that the compound induces apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases .
  • Comparative Analysis with Other Indoles :
    • In comparative studies with other indole derivatives, this compound consistently showed superior activity due to its unique functional groups .

Q & A

Basic: What are the key steps and methodologies for synthesizing methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate?

Answer:
The synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

  • Step 1: Preparation of 6-methoxy-1H-indole-2-carboxylate via esterification of the corresponding carboxylic acid (e.g., using methanol and acid catalysis).
  • Step 2: Introduction of the amino group at the 3-position via nitration/reduction or direct amination.
  • Step 3: Chloroacetylation using chloroacetic acid or its anhydride under reflux with a base (e.g., sodium acetate) to form the chloroacetyl-amino moiety .
    Critical Parameters:
  • Solvent choice (e.g., acetic acid for reflux conditions).
  • Stoichiometric control to minimize by-products.
  • Purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm indole ring substitution patterns, ester/amide linkages, and methoxy/chloroacetyl groups.
    • 2D NMR (COSY, HSQC) for resolving overlapping signals in aromatic regions.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₁₂ClN₂O₄).
  • HPLC/UPLC:
    • Purity assessment using reverse-phase columns (C18) with UV detection at ~254 nm.
    • Method: Gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced: How can researchers optimize reaction yields during chloroacetylation while minimizing side reactions?

Answer:

  • Catalyst Screening: Test bases like pyridine or DMAP to enhance acylation efficiency without hydrolyzing the ester group.
  • Temperature Control: Maintain reflux temperatures (100–110°C) to balance reaction rate and decomposition.
  • By-Product Mitigation:
    • Monitor for N-chloroacetyl over-alkylation using TLC or inline IR.
    • Introduce scavengers (e.g., molecular sieves) to absorb excess chloroacetic acid .
  • Yield Improvement:
    • Use excess chloroacetyl chloride (1.2–1.5 equiv) in anhydrous conditions.
    • Post-reaction quenching with ice-water to precipitate pure product .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Impurity Profiling:
    • Compare experimental NMR with computational predictions (DFT-based tools).
    • Perform LC-MS to detect trace by-products (e.g., unreacted intermediates).
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to confirm signal assignments.
  • X-ray Crystallography: For unambiguous structural confirmation if crystals are obtainable .
  • Controlled Degradation Studies:
    • Expose the compound to heat/light and analyze degradation products to identify labile groups .

Advanced: What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?

Answer:

  • Hydrolysis Studies:
    • Incubate at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via HPLC.
  • Photodegradation:
    • Use UV-A/B light sources in aqueous solutions; quantify intermediates via LC-MS.
  • Ecotoxicology:
    • Microcosm Experiments: Assess soil/water partitioning and bioaccumulation in model organisms (e.g., Daphnia magna).
    • OECD 301 Tests: Measure biodegradability over 28 days under aerobic conditions .

Advanced: How can researchers design derivatives to enhance biological activity (e.g., antimicrobial properties)?

Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Substituent Variation: Replace methoxy with halogen (Cl, Br) or bulkier groups (e.g., tert-butyl) to modulate lipophilicity.
    • Scaffold Hybridization: Fuse with bioactive moieties (e.g., thiazole rings) via Suzuki coupling or click chemistry .
  • In Silico Screening:
    • Dock derivatives into target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina.
    • Prioritize compounds with improved binding affinity (ΔG < -8 kcal/mol).
  • In Vitro Testing:
    • Use MIC assays against Gram-positive/negative bacteria; compare with reference drugs (e.g., ciprofloxacin) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Use a fume hood for powder handling.
  • Toxicity Mitigation:
    • Avoid inhalation/dermal contact; chloroacetyl groups may be irritants.
    • Store in airtight containers away from moisture and light.
  • Waste Disposal:
    • Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal .

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